molecular formula C12H13NO3 B1589212 Ethyl 4-methoxy-1H-indole-2-carboxylate CAS No. 43142-25-2

Ethyl 4-methoxy-1H-indole-2-carboxylate

Cat. No.: B1589212
CAS No.: 43142-25-2
M. Wt: 219.24 g/mol
InChI Key: JHQOAVNMSFGFAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methoxy-1H-indole-2-carboxylate (CAS 43142-25-2) is a high-purity synthetic intermediate built on the privileged indole scaffold, making it a versatile building block for advanced pharmaceutical and medicinal chemistry research . This compound features a methoxy substitution on the benzofused ring and an ethyl ester group at the 2-position, a configuration that provides multiple handles for further synthetic elaboration . The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to carboxamides and hydrazides, enabling the construction of diverse molecular libraries . The indole nucleus is a cornerstone of heterocyclic chemistry and is considered a "privileged structure" in drug discovery due to its presence in numerous natural products and its ability to bind to a wide range of biological receptors . Researchers utilize this specific indole-2-carboxylate derivative as a key precursor in the synthesis of complex molecules with potential biological activities. Academic and industrial research trajectories for such intermediates are robust and include the exploration of broad-spectrum antiviral agents . Studies on closely related indole-2-carboxylate derivatives have demonstrated potent inhibitory activity against viruses such as Coxsackievirus B3 and Influenza A, highlighting the therapeutic relevance of this chemical class . Furthermore, this scaffold is actively investigated in other therapeutic areas, including the development of novel anticancer agents and HIV-1 integrase inhibitors . Handling Note: This product is classified with the signal word "Warning" and may cause skin and eye irritation (H315-H319) . For product stability, it is recommended to store the material in a dark place under an inert atmosphere at 2-8°C . Attention: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-12(14)10-7-8-9(13-10)5-4-6-11(8)15-2/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQOAVNMSFGFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466532
Record name Ethyl 4-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43142-25-2
Record name Ethyl 4-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Ethyl 4 Methoxy 1h Indole 2 Carboxylate and Analogous Indole Esters

Classical and Modern Approaches to Indole (B1671886) Core Construction

The formation of the indole ring is a critical step, and several named reactions have been adapted for the synthesis of indole-2-carboxylates.

Fischer Indole Synthesis and Mechanistic Variants

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for indole ring formation. wikipedia.org This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.org For the synthesis of ethyl 4-methoxy-1H-indole-2-carboxylate, the corresponding 3-methoxyphenylhydrazone of ethyl pyruvate (B1213749) would be the key intermediate.

The mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Subsequent protonation is followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement to generate a diimine intermediate. This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org

However, the Fischer indole synthesis of methoxy-substituted phenylhydrazones can sometimes lead to unexpected products. For instance, the synthesis of ethyl pyruvate 2-methoxyphenylhydrazone with HCl/EtOH resulted in ethyl 6-chloroindole-2-carboxylate as the major product, with only a minor amount of the expected ethyl 7-methoxyindole-2-carboxylate. nih.gov This "abnormal" reaction highlights the influence of the methoxy (B1213986) group on the regioselectivity of the cyclization. nih.gov

Table 1: Variants of the Fischer Indole Synthesis
VariantDescriptionKey Features
Classical Fischer Indole SynthesisAcid-catalyzed cyclization of phenylhydrazones. wikipedia.orgWide applicability, but can be affected by substituents on the phenyl ring. nih.gov
Buchwald ModificationPalladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.orgSupports the intermediacy of hydrazones and expands the scope of the reaction. wikipedia.org

Japp-Klingemann Condensation in Indole-2-carboxylate (B1230498) Synthesis

The Japp-Klingemann reaction provides an alternative route to the hydrazone precursors required for the Fischer indole synthesis. wikipedia.org This reaction involves the coupling of an aryl diazonium salt with a β-keto-ester, such as ethyl acetoacetate, to form a hydrazone. wikipedia.orgyoutube.com This hydrazone can then be cyclized under acidic conditions to yield the corresponding indole-2-carboxylate. wikipedia.org

The mechanism of the Japp-Klingemann reaction begins with the deprotonation of the β-keto-ester to form an enolate. wikipedia.org This enolate then acts as a nucleophile, attacking the diazonium salt to form an azo compound. wikipedia.org Subsequent hydrolysis and decarboxylation lead to the final hydrazone product. wikipedia.org This method is particularly useful for synthesizing substituted indoles and has been employed in the synthesis of various pharmaceutical compounds. researchgate.net Modern variations of this reaction have expanded its utility, for example, through the use of organozinc nucleophiles. psu.edu

Hemetsberger-Knittel Indole Synthesis for 2-Carboxylate Derivatives

The Hemetsberger-Knittel indole synthesis is a thermal decomposition reaction of a 3-aryl-2-azido-propenoic ester to directly form an indole-2-carboxylic ester. wikipedia.orgsynarchive.com While yields can be high, this method is not as widely used due to the challenges associated with the synthesis and stability of the starting azido-propenoic ester. wikipedia.orgchem-station.com

The exact mechanism of the Hemetsberger-Knittel reaction is not fully understood, but it is postulated to proceed through a nitrene intermediate. wikipedia.orgchem-station.com In some cases, azirine intermediates have been isolated, providing some insight into the reaction pathway. wikipedia.org The reaction conditions, such as temperature, play a crucial role in the formation of the desired product. jst.go.jpacs.org

Esterification Procedures from Corresponding Carboxylic Acids

A common and direct method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 4-methoxy-1H-indole-2-carboxylic acid. This reaction is typically an acid-catalyzed process, often referred to as Fischer-Speier esterification. masterorganicchemistry.com

The process involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is driven to completion by using a large excess of the alcohol and/or by removing the water formed during the reaction. masterorganicchemistry.comathabascau.ca The reaction is typically carried out under reflux conditions. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com

Table 2: Common Esterification Methods for Indole-2-Carboxylic Acids
MethodReagentsKey Features
Fischer-Speier EsterificationCarboxylic acid, excess alcohol, strong acid catalyst (e.g., H₂SO₄, HCl). masterorganicchemistry.comReversible reaction, driven by excess alcohol or water removal. masterorganicchemistry.comathabascau.ca
Dried Dowex H+/NaI ApproachCarboxylic acid, alcohol, dried Dowex H+ resin, NaI. nih.govEnvironmentally friendly, reusable catalyst, often high yielding. nih.gov
Reaction with Alkyl HalidesCarboxylic acid salt, alkyl halide. athabascau.caAn alternative to acid-catalyzed esterification. athabascau.ca

Regioselective Methodologies for Methoxy-Substituted Indole Systems

Achieving the correct placement of the methoxy group on the indole ring is a critical aspect of the synthesis. The regioselectivity of electrophilic substitution reactions on the indole nucleus is influenced by the existing substituents. For instance, the bromination of methoxy derivatives of ethyl indole-2-carboxylate can be directed to specific positions on the indole ring. researchgate.net

In the context of building the indole ring itself, the choice of starting materials and reaction conditions in methods like the Fischer indole synthesis directly dictates the position of the methoxy group. nih.gov For this compound, a starting material with the methoxy group at the desired position on the phenyl ring is essential.

Modern catalytic methods, such as rhodium-catalyzed direct carbonylation, have also been developed for the regioselective synthesis of indole-3-carboxylates, demonstrating the ongoing efforts to control the position of functional groups on the indole scaffold. nih.gov Similarly, regioselective dibromination of methyl indole-3-carboxylate (B1236618) has been achieved, which can then be used to synthesize other derivatives. rsc.org

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product. This involves a systematic variation of parameters such as temperature, solvent, catalyst, and reaction time. beilstein-journals.orgresearchgate.net

For the Hemetsberger-Knittel synthesis, for example, the reaction temperature and the stoichiometry of reactants in the initial condensation step are critical for obtaining the desired indole-2-carboxylate in good yield. acs.org In the case of esterification, the choice of catalyst and the method of water removal can significantly impact the reaction's efficiency. masterorganicchemistry.comnih.gov

Alkylation of the indole nitrogen is another reaction where optimization is key. The use of a strong base like potassium hydroxide (B78521) in an appropriate solvent such as acetone (B3395972) can lead to excellent yields of N-alkylated indole-2-carboxylates. mdpi.com The conditions must be carefully controlled to prevent unwanted side reactions like ester hydrolysis. mdpi.com Machine learning techniques are increasingly being employed to predict and optimize reaction conditions, offering a more systematic approach to improving synthetic outcomes. beilstein-journals.org

Green Chemistry Principles in Indole Ester Synthesis

The application of green chemistry principles to the synthesis of indole esters, including structures analogous to this compound, aims to create more environmentally benign and sustainable processes. These modern synthetic strategies focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. Key green methodologies that have been successfully applied to the synthesis of the indole core and its ester derivatives include the use of alternative energy sources like microwave and ultrasound irradiation, the employment of eco-friendly catalysts and solvents, and the design of one-pot reaction sequences.

Alternative Energy Sources: Microwave and Ultrasound-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable technique in medicinal chemistry for accelerating the preparation of indole analogs. nih.gov This method offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often milder reaction conditions. clockss.orgresearchgate.net For instance, an improved procedure for synthesizing indole-2-carboxylic acid esters involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate under controlled microwave irradiation. researchgate.netscielo.br This approach not only results in excellent yields but also features a short conversion period and simple workup. researchgate.netscielo.br The combination of microwave heating with ionic liquids has proven particularly effective, as the ionic liquid can efficiently absorb microwave energy, leading to rapid product generation. researchgate.netresearchgate.net

Similarly, ultrasound irradiation has emerged as a powerful tool for promoting indole synthesis. jmchemsci.comnih.govnih.gov The chemical and mechanical effects of acoustic cavitation can enhance reaction rates and yields, often under ambient temperature and pressure. clockss.orgnih.gov Ultrasound has been successfully used for the N-arylation of indoles without a catalyst and for facilitating reactions in solvent-free conditions, which significantly reduces the environmental impact by eliminating solvent waste. clockss.orgnih.gov These energy-efficient methods represent a significant step towards more sustainable chemical manufacturing. nih.gov

Table 1: Comparison of Green Energy Sources in Indole Ester Synthesis

Technology Key Advantages Example Reaction Reference
Microwave Irradiation Rapid reaction times, high yields, mild conditions, energy efficiency. Condensation of 2-halo aryl aldehydes and ethyl isocyanoacetate. researchgate.netscielo.br
Ultrasound Irradiation Enhanced reaction rates, high yields, mild conditions, potential for solvent-free reactions. N-arylation of indoles with haloarenes. clockss.org

Green Catalysts and Solvents

A cornerstone of green chemistry is the replacement of hazardous reagents and solvents with safer, more sustainable alternatives. In indole ester synthesis, this has led to the exploration of novel catalytic systems and environmentally benign reaction media.

One-pot syntheses using aqueous micellar catalysis have been developed for creating indoles. acs.org This technology utilizes water, the most environmentally friendly solvent, and allows for efficient palladium-catalyzed reactions with low catalyst loading, reducing both metal waste and the use of volatile organic compounds. acs.org

Ionic liquids have been employed as green solvents in the synthesis of indole-2-carboxylic acid esters. ijiset.com Their low vapor pressure reduces air pollution, and in many cases, they can be recycled. When used in conjunction with microwave irradiation, ionic liquids such as 1-methyl-3-butylimidazolium hydroxide can facilitate high-yield conversions under mild conditions. researchgate.netscielo.brresearchgate.net

Furthermore, research has demonstrated the use of unconventional and natural catalysts. For example, naturally abundant orange juice has been shown to be an effective green catalyst for the Michael addition reaction of indoles. benthamdirect.com Other studies have utilized heterogeneous catalysts like hydromagnesite (B1172092) sheets and copper-supported nanoparticles, which can be easily recovered and reused, for indole synthesis in water. du.ac.in These approaches not only reduce waste but also often involve simpler, more economical processes. benthamdirect.comresearchgate.net

Table 2: Examples of Green Catalysts and Solvents in Indole Synthesis

Catalyst/Solvent System Type Advantages Example Application Reference
Aqueous Micellar Catalysis Solvent/Process Uses water as solvent, low Pd loading, one-pot efficiency. Pd-catalyzed aminations and cyclizations. acs.org
[bmim]OH Ionic Liquid Low volatility, recyclable, efficient with microwaves. Synthesis of indole-2-carboxylic acid esters. researchgate.netscielo.br
Orange Juice Natural Catalyst Inexpensive, readily available, eco-friendly. Michael addition of indoles to α,β-unsaturated ketones. benthamdirect.com
Hydromagnesite Heterogeneous Catalyst Recyclable, efficient in water. Yonemitsu-type condensation for 3-substituted indoles. du.ac.in

One-Pot and Multicomponent Reactions

One-pot syntheses and multicomponent reactions (MCRs) are inherently green as they reduce the number of separate operational steps, minimize the generation of waste, and save time and energy. ijiset.comresearchgate.net Several efficient one-pot procedures for indole synthesis have been developed. These include cascade reactions, such as a palladium-mediated Tsuji-Trost reaction followed by a Heck coupling, to produce indole-3-acetic acid derivatives in a single process. organic-chemistry.org Ultrasound-assisted one-pot methods have also been developed for the synthesis of benzo[f]indole-4,9-diones, providing a straightforward route under mild conditions. utrgv.edu By combining multiple transformations into a single, seamless operation, these strategies exemplify the principles of atom economy and process efficiency that are central to green chemistry.

Chemical Reactivity and Derivatization Studies of Ethyl 4 Methoxy 1h Indole 2 Carboxylate

Alkylation Reactions on the Indole (B1671886) Nitrogen (N-Alkylation)

The nitrogen atom of the indole ring in ethyl 4-methoxy-1H-indole-2-carboxylate can be readily deprotonated by a base to form an indolide anion, which then acts as a nucleophile in reactions with various alkylating agents. This process, known as N-alkylation, is a fundamental strategy for introducing substituents onto the indole nitrogen.

Successful alkylation requires careful selection of the base to avoid competing reactions, such as hydrolysis of the ester group. mdpi.com Strong bases are typically required to deprotonate the indole N-H. mdpi.com Common conditions involve the use of bases like potassium hydroxide (B78521) (KOH) in acetone (B3395972) or cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF). mdpi.comnih.gov The choice of alkylating agent determines the nature of the substituent introduced at the N-1 position. For instance, reacting the parent ethyl indole-2-carboxylate (B1230498) with agents like allyl bromide or benzyl (B1604629) bromide in the presence of aqueous KOH in acetone yields the corresponding N-alkylated products, ethyl 1-allyl-1H-indole-2-carboxylate and ethyl 1-benzyl-1H-indole-2-carboxylate, respectively. mdpi.com The disappearance of the N-H proton signal in ¹H-NMR spectra confirms the successful N-alkylation. mdpi.com

A study demonstrated that alkylating ethyl 1H-indole-2-carboxylate with tosyl glycerol (B35011) carbonate (TGC) in the presence of Cs₂CO₃ in DMF at 60°C for three hours resulted in a 65% yield of the N-glycerylated product. nih.gov

Table 1: N-Alkylation Reactions of Ethyl Indole-2-Carboxylates

Alkylating Agent Base/Solvent Product Yield Reference
Allyl Bromide aq. KOH / Acetone Ethyl 1-allyl-1H-indole-2-carboxylate Excellent mdpi.com
Benzyl Bromide aq. KOH / Acetone Ethyl 1-benzyl-1H-indole-2-carboxylate Excellent mdpi.com
Amyl Bromide aq. KOH / Acetone Ethyl 1-pentyl-1H-indole-2-carboxylate - mdpi.com

This interactive table summarizes various N-alkylation reactions performed on ethyl indole-2-carboxylate substrates, detailing the reagents used and the resulting products.

Transformations of the Ethyl Ester Moiety

The ethyl ester group at the C-2 position is a key functional handle that can be converted into other functionalities, such as hydrazides, different esters, and carboxylic acids, thereby expanding the synthetic utility of the parent molecule.

The ethyl ester of 4-methoxy-1H-indole-2-carboxylate can be converted into the corresponding carbohydrazide (B1668358) through hydrazinolysis. This reaction is typically achieved by refluxing the ester with hydrazine (B178648) hydrate (B1144303) in an alcohol solvent, such as ethanol (B145695). mdpi.com The resulting indole-2-carbohydrazide is a valuable intermediate for synthesizing a variety of heterocyclic compounds and other derivatives. mdpi.com For example, the hydrazinolysis of ethyl 1H-indole-2-carboxylate with hydrazine hydrate in refluxing ethanol for four hours yields 1H-indole-2-carbohydrazide as a crystalline precipitate in 90% yield. mdpi.com

Transesterification involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol, usually in the presence of a catalyst. This reaction can sometimes occur as a competing side reaction during other transformations. For instance, attempting N-alkylation of ethyl indole-2-carboxylate using sodium methoxide (B1231860) (NaOMe) in methanol (B129727) does not lead to the desired N-alkylated product but instead results in transesterification, affording methyl 1H-indole-2-carboxylate in high yield (89%). mdpi.com The formation of the methyl ester is confirmed by the appearance of a singlet signal for the new methyl group in the ¹H-NMR spectrum. mdpi.com

The ethyl ester can be readily hydrolyzed to the parent 4-methoxy-1H-indole-2-carboxylic acid under basic conditions. mdpi.com This saponification is a common and crucial step in many synthetic pathways, as the resulting carboxylic acid can be used for further derivatization or be the final target molecule. orgsyn.orgresearchgate.net The reaction is often carried out by heating the ester with an aqueous solution of a base like potassium hydroxide (KOH) in a solvent such as acetone or ethanol. mdpi.comnih.gov For example, prolonged reaction times or increased amounts of aqueous KOH during N-alkylation procedures can lead directly to the hydrolyzed N-alkylated indole-2-carboxylic acids without isolation of the intermediate ester. mdpi.com Similarly, ethyl 1-[(2-oxo-1,3-dioxolan-4-yl)methyl]-1H-indole-2-carboxylates undergo hydrolysis with KOH in ethanol to yield the corresponding 1-(2,3-dihydroxypropyl)-1H-indole-2-carboxylic acids in very good yields (80–90%). nih.gov

Functionalization of the Indole Ring System

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing substituents. The electron-withdrawing carboxylate group at C-2 deactivates the pyrrole (B145914) ring, but the C-3 position remains the most nucleophilic site and the preferred position for electrophilic attack. orgsyn.org

Acylation: The C-3 position of ethyl indole-2-carboxylates can be acylated, although the reactivity is diminished by the C-2 carbonyl group. clockss.org A general method for the direct acylation of ethyl indole-2-carboxylates involves using a carboxylic acid as the acylating agent in the presence of trifluoroacetic anhydride (B1165640) and phosphoric acid in acetonitrile. clockss.org This method has been used to introduce various acyl groups, with aliphatic carboxylic acids generally giving better yields than aromatic ones. clockss.org

Table 2: C-3 Acylation of Ethyl Indole-2-carboxylates

Starting Indole Carboxylic Acid Product Yield Reference
Ethyl 1H-indole-2-carboxylate Acetic Acid Ethyl 3-acetyl-1H-indole-2-carboxylate 93.2% clockss.org
Ethyl 1H-indole-2-carboxylate Phenylacetic Acid Ethyl 3-(phenylacetyl)-1H-indole-2-carboxylate 69.4% clockss.org
Ethyl 5-methoxy-1H-indole-2-carboxylate Propanoic Acid Ethyl 3-propionyl-5-methoxy-1H-indole-2-carboxylate 89.1% clockss.org

This table presents the outcomes of C-3 acylation reactions on various substituted ethyl indole-2-carboxylates.

Halogenation: Halogenation of the indole ring can also be achieved. While the C-3 position is generally favored for electrophilic attack, other positions can be functionalized. For instance, bromination can occur at the C-4 position.

Cyclization Reactions to Form Fused Heterocycles (e.g., Thiazoles from Thiosemicarbazides)

The formation of fused heterocyclic systems from this compound is a significant area of research, primarily due to the diverse biological activities associated with such scaffolds. A key pathway to achieving this is through the synthesis of thiosemicarbazide (B42300) derivatives, which can then undergo cyclization to form various heterocycles, including thiazoles.

The synthesis of a thiazole (B1198619) ring fused or appended to the 4-methoxyindole (B31235) core typically proceeds through a multi-step sequence. The initial step involves the conversion of this compound to its corresponding carbohydrazide. This is generally achieved by reacting the ester with hydrazine hydrate.

Following the formation of 4-methoxy-1H-indole-2-carbohydrazide, it is then converted into the corresponding thiosemicarbazide. This transformation can be accomplished through reaction with an appropriate isothiocyanate or by treatment with an alkali metal or ammonium (B1175870) thiocyanate (B1210189) followed by acidification.

The resulting thiosemicarbazide is a versatile intermediate for the construction of thiazole rings. The Hantzsch thiazole synthesis is a classical and widely used method for this purpose. It involves the reaction of the thiosemicarbazide with an α-halocarbonyl compound, such as an α-haloketone or α-haloester. The reaction proceeds via a condensation and subsequent cyclization to yield the thiazole ring. The general mechanism involves the nucleophilic attack of the sulfur atom of the thiosemicarbazide on the α-carbon of the halo-compound, followed by an intramolecular condensation to form the heterocyclic ring.

While specific literature detailing the synthesis of a thiazole directly from this compound via a thiosemicarbazide is not abundant, the principles of this synthetic strategy are well-established for various indole derivatives. researchgate.netresearchgate.net For instance, studies on other indole-3-carboxaldehydes have shown their conversion to thiosemicarbazones which are then cyclized with reagents like thioglycolic acid to form thiazolidinones, a related thiazole-containing heterocycle. researchgate.net The general reactivity of thiosemicarbazides to form thiazoles is a fundamental reaction in heterocyclic chemistry. researchgate.netresearchgate.net

The following table outlines the general steps for the synthesis of thiazole derivatives from this compound.

StepReactant(s)Reagent(s)Product
1This compoundHydrazine hydrate4-methoxy-1H-indole-2-carbohydrazide
24-methoxy-1H-indole-2-carbohydrazideR-NCS or NH4SCN/H+4-(4-methoxy-1H-indole-2-carbonyl)thiosemicarbazide
34-(4-methoxy-1H-indole-2-carbonyl)thiosemicarbazideα-haloketone (e.g., chloroacetone)Substituted thiazole derivative

Formation of New Derivatives for Biological Evaluation

This compound serves as a versatile starting material for the synthesis of a wide array of new derivatives with potential biological applications. The modification of the core indole structure, particularly at the carboxylate and the indole nitrogen, has led to the discovery of compounds with significant antimicrobial, anticancer, and other therapeutic activities.

One of the most common derivatizations is the conversion of the ethyl ester to an amide. This is typically achieved by first hydrolyzing the ester to the corresponding carboxylic acid, followed by coupling with a desired amine. These indole-2-carboxamide derivatives have been extensively studied. For example, a series of N-substituted indole-2-carboxamides have been synthesized and evaluated for their antiproliferative activity. nih.govnih.gov

A study focused on indole-based derivatives as potential multi-target antiproliferative agents reported the synthesis of several compounds and their evaluation against various cancer cell lines. nih.gov Although not all were derived from the 4-methoxy analog, the study highlights the potential of the indole-2-carboxamide scaffold. For instance, compound Va , an indole-2-carboxamide derivative, demonstrated potent inhibitory activity against EGFR, a key target in cancer therapy. nih.gov

The following table summarizes the biological activity of selected indole-2-carboxamide derivatives.

CompoundTargetActivity (IC50/GI50)Reference
Va EGFR71 ± 06 nM nih.gov
Ve BRAFV600E77 nM nih.gov
Vf VEGFR-2- nih.gov
Vg BRAFV600E107 nM nih.gov
Vh BRAFV600E85 nM nih.gov

Furthermore, the introduction of different heterocyclic moieties, such as 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879), to the indole core has yielded compounds with promising antimicrobial properties. nih.gov A study on new indole derivatives containing these heterocycles showed broad-spectrum activity against various microorganisms, with MIC values ranging from 3.125 to 50 µg/mL. nih.gov The indole-triazole derivative 3d was identified as a particularly promising lead compound for both antibacterial and antifungal applications. nih.gov

The table below presents the minimum inhibitory concentration (MIC) values for selected indole derivatives against different microbial strains.

CompoundS. aureus (MIC µg/mL)MRSA (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)C. krusei (MIC µg/mL)Reference
1c 12.512.52512.56.25 nih.gov
2h 6.256.2512.512.56.25 nih.gov
3d 6.256.256.253.1253.125 nih.gov
4c 12.512.5252512.5 nih.gov

These studies underscore the importance of this compound as a scaffold for the development of new therapeutic agents. The chemical tractability of this compound allows for the generation of diverse libraries of derivatives for biological screening, leading to the identification of potent and selective drug candidates.

Biological and Pharmacological Investigations of Ethyl 4 Methoxy 1h Indole 2 Carboxylate and Its Derivatives

Anticancer and Anti-proliferative Activities of Indole-2-carboxylate (B1230498) Scaffolds

The indole (B1671886) framework is a well-established pharmacophore in the design of anticancer drugs, with many derivatives acting as tyrosine kinase inhibitors or other targeted agents. nih.govtandfonline.com Research into indole-2-carboxylate and its amide derivatives has revealed significant potential in cancer therapy. nih.govnih.gov

Derivatives of the indole-2-carboxylate scaffold have demonstrated potent cytotoxic and anti-proliferative effects across a range of human cancer cell lines. In one study, a series of novel indole-2-carboxamide derivatives showed pronounced activity against the MCF-7 breast cancer cell line. nih.gov Specifically, compounds designated 5d, 5e, 5h, 5i, 5j, and 5k exhibited potent growth inhibition with GI₅₀ values ranging from 0.95 µM to 1.50 µM, comparable to the reference drug doxorubicin (B1662922) (GI₅₀ = 1.10 µM). nih.gov

Another set of indole-2-carboxamide derivatives, Va and Ve–h, were identified as highly effective anti-proliferative agents, with GI₅₀ values between 26 nM and 48 nM. nih.gov Compound Va was particularly potent, with a GI₅₀ of 26 nM, making it 1.3-fold more potent than the reference drug erlotinib. nih.gov Similarly, a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives (5c, 5d, 5f, 5g, 6e, and 6f) displayed strong anti-proliferative activity with GI₅₀ values from 29 nM to 47 nM against a panel of cancer cells including A549 (lung), MCF-7 (breast), Panc-1 (pancreas), and HT-29 (colon). tandfonline.com

Further studies have highlighted the broad-spectrum potential of these scaffolds. One plastoquinone (B1678516) analogue, AQ-12, showed significant cytotoxicity against HCT-116 colorectal cancer cells (IC₅₀ = 5.11 ± 2.14 μM) and MCF-7 breast cancer cells (IC₅₀ = 6.06 ± 3.09 μM). nih.gov The National Cancer Institute (NCI) screening of this compound revealed potent growth inhibition (GI₅₀) against renal, prostate, and breast cancer cell lines, with values ranging from 1.17 to 2.67 µM. nih.gov

In Vitro Cytotoxicity of Indole-2-carboxylate Derivatives

Compound Series/NameCell Line(s)Activity MetricReported ValueReference
Indole-2-carboxamides (5d, 5e, 5h, 5i, 5j, 5k)MCF-7 (Breast)GI₅₀0.95 - 1.50 µM nih.gov
Indole-2-carboxamides (Va, Ve-h)Cancer Cell PanelGI₅₀26 - 48 nM nih.gov
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides (5c, 5d, 5f, 5g, 6e, 6f)A549 (Lung), MCF-7 (Breast), Panc-1 (Pancreas), HT-29 (Colon)GI₅₀29 - 47 nM tandfonline.com
AQ-12 (Plastoquinone Analogue)HCT-116 (Colorectal)IC₅₀5.11 ± 2.14 µM nih.gov
AQ-12 (Plastoquinone Analogue)MCF-7 (Breast)IC₅₀6.06 ± 3.09 µM nih.gov
Compound 16 (Osimertinib-like)A549 (Lung), PC-3 (Prostate)CytotoxicityStrong nih.gov

A primary mechanism behind the anticancer activity of indole-2-carboxylate derivatives is the induction of apoptosis, or programmed cell death. nih.govgoogle.com The development of drugs that can trigger apoptosis is a crucial strategy in cancer therapy, as defects in apoptotic pathways are a major cause of treatment resistance. nih.gov

Studies on the most active indole-2-carboxamide derivatives revealed their ability to modulate key proteins in the apoptotic cascade. nih.gov In MCF-7 cells, compounds 5d, 5e, and 5h were found to significantly increase the levels of Cytochrome C, a protein essential for initiating the intrinsic apoptotic pathway. nih.gov These compounds also activated caspases, which are the executioner enzymes of apoptosis. nih.govnih.gov Specifically, they boosted the activity of initiator caspases (Caspase-8 and Caspase-9) and the effector caspase (Caspase-3). nih.gov Further investigation showed these derivatives increased the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, effectively shifting the cellular balance towards cell death. nih.gov

Similarly, another study demonstrated that its most potent compounds could activate Caspase-3 in A-549 lung cancer cells. nih.gov In prostate cancer cells, a lead compound, designated 16, markedly increased the levels of Caspase-3 (8-fold), Caspase-8 (6-fold), and Bax (5.7-fold), while concurrently reducing Bcl-2 levels (2.3-fold) compared to untreated cells, confirming its strong pro-apoptotic effects. nih.gov

Effects of Indole-2-carboxylate Derivatives on Apoptotic Markers

Compound Series/NameCell LineApoptotic MarkerObserved EffectReference
Indole-2-carboxamides (5d, 5e, 5h)MCF-7 (Breast)Cytochrome CIncreased levels (13-16x) nih.gov
Indole-2-carboxamides (5d, 5e, 5h)MCF-7 (Breast)Caspase-3, -8, -9Activated/Increased levels nih.gov
Indole-2-carboxamides (5d, 5e, 5h)MCF-7 (Breast)BaxIncreased expression nih.gov
Indole-2-carboxamides (5d, 5e, 5h)MCF-7 (Breast)Bcl-2Decreased expression nih.gov
Indole-2-carboxamides (Va, Ve, Vg, Vh)A-549 (Lung)Caspase-3Activated nih.gov
Compound 16 (Osimertinib-like)Prostate Cancer CellsCaspase-3, -8, BaxSignificantly increased levels nih.gov
Compound 16 (Osimertinib-like)Prostate Cancer CellsBcl-2Decreased level nih.gov

Antimicrobial and Antifungal Properties

The rise of drug-resistant pathogens has spurred the search for new antimicrobial and antifungal agents, with indole derivatives emerging as a promising class of compounds. nih.govnih.gov Several studies have evaluated indole-2-carboxylate derivatives for their ability to inhibit the growth of various bacteria and fungi.

A series of indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) motifs demonstrated a broad spectrum of activity against both bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against strains like Staphylococcus aureus, Escherichia coli, Candida albicans, and Candida krusei. nih.gov Another study highlighted a novel indole-triazole derivative that exhibited potent antifungal activity against Candida albicans with a MIC value of 2 µg/mL. nih.gov

Research has also focused on the antitubercular potential of these scaffolds. In one investigation, N-rimantadine indoleamides were synthesized and tested against Mycobacterium tuberculosis (H37Rv strain). nih.gov The 4-methoxyindole (B31235) analogue (8b) showed enhanced activity (MIC = 2.84 μM) compared to its 5-methoxy counterpart (8c), suggesting that the substituent position on the indole ring is a key determinant of bioactivity. nih.gov

Antimicrobial and Antifungal Activity of Indole Derivatives

Compound Series/NameTarget OrganismActivity MetricReported ValueReference
Indole-triazole/thiadiazole derivativesS. aureus, E. coli, B. subtilis, C. albicans, C. kruseiMIC3.125 - 50 µg/mL nih.gov
Indole-triazole derivative (93)Candida albicansMIC2 µg/mL nih.gov
N-rimantadine-4-methoxyindole-2-carboxamide (8b)Mycobacterium tuberculosis (H37Rv)MIC2.84 µM nih.gov
N-rimantadine-5-methoxyindole-2-carboxamide (8c)Mycobacterium tuberculosis (H37Rv)MIC5.67 µM nih.gov

Anti-inflammatory Effects and Related Receptor Antagonism

Indole derivatives are recognized for their anti-inflammatory properties, often acting through the inhibition of key inflammatory mediators like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). chim.itnih.gov A study of new indole-2-formamide benzimidazole[2,1-b]thiazole derivatives found that compound 13b was the most potent in the series, effectively inhibiting the production of nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. nih.gov Another synthesized compound, a pivalate-based Michael product, showed in vitro inhibitory activity against COX-1, COX-2, and 5-LOX enzymes, with IC₅₀ values of 314, 130, and 105 μg/mL, respectively. mdpi.com

A significant mechanism implicated in inflammation, particularly in asthma and allergic rhinitis, is the signaling pathway involving cysteinyl leukotrienes (cysLTs) and their type 1 receptor (CysLT1R). core.ac.uk The interaction of cysLTs with CysLT1R on immune cells triggers the release of inflammatory mediators, driving processes like bronchoconstriction and chronic inflammation. core.ac.uk This has made selective antagonists of CysLT1R, such as montelukast (B128269) and zafirlukast (B1683622), valuable therapeutic agents. core.ac.uknih.gov

Research has shown that antagonism of the CysLT1 receptor can have broader anti-inflammatory effects. For instance, montelukast has been found to suppress cellular senescence in chondrocytes, suggesting a potential role in treating osteoarthritis. nih.gov Similarly, zafirlukast has been shown to protect endothelial cells from inflammation induced by TNF-α. nih.gov While direct studies linking Ethyl 4-methoxy-1H-indole-2-carboxylate to CysLT1R antagonism are not prominent, the established role of this receptor makes it a key target for the design of novel indole-based anti-inflammatory drugs.

Antiviral Activities

The indole nucleus is a component of several antiviral agents, and research continues to explore new derivatives for this purpose. nih.govmdpi.com A study on novel indole-2-carboxylate derivatives revealed broad-spectrum antiviral activity. nih.gov Compound 8f from this series was particularly effective against Coxsackie B3 (Cox B3) virus, while compound 14f showed potent inhibitory action against influenza A (IC₅₀ = 7.53 μmol/L). nih.gov The structure-activity relationship analysis from this study indicated that an alkyloxy group at the 4-position of the indole ring, such as the methoxy (B1213986) group in the subject compound, was not considered essential for the observed antiviral activities. nih.gov

More recently, with the emergence of SARS-CoV-2, research efforts have identified indole derivatives with activity against this virus. A derivative of 5-methoxyindole-3-carboxylic acid was found to reliably inhibit SARS-CoV-2 replication in vitro. nih.govactanaturae.ru This compound, a water-soluble aminoalkyl ester, completely inhibited viral replication at a concentration of 52.0 μM and demonstrated a high selectivity index (SI = 78.6), marking it as a promising candidate for further development. nih.govactanaturae.ruactanaturae.ru

Antiviral Activity of Indole Carboxylate Derivatives

Compound Series/NameTarget VirusActivity MetricReported ValueReference
Indole-2-carboxylate (14f)Influenza AIC₅₀7.53 µmol/L nih.gov
Indole-2-carboxylate (8f)Coxsackie B3 (Cox B3)Selectivity Index (SI)17.1 nih.gov
6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindoleSARS-CoV-2IC₅₀1.06 µg/mL nih.govactanaturae.ru
6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindoleSARS-CoV-2Selectivity Index (SI)78.6 nih.govactanaturae.ru

Enzyme Inhibition Studies

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govmdpi.com Various heterocyclic compounds are being investigated for this purpose. researchgate.netnih.gov While studies on this compound itself are not specified, research on related structures provides insights. For instance, a study on thiosemicarbazones and their cyclized thiazole (B1198619) derivatives found that a compound with a p-methoxy substitution (compound 2) had α-glucosidase inhibitory activity comparable to the standard drug, acarbose. researchgate.net Another study on 4-hydroxyquinolinone-hydrazones showed that substitutions on the benzylidene ring generally improved potency. nih.gov

Research into 1,2-benzothiazine derivatives also identified several potent α-glucosidase inhibitors, with IC₅₀ values significantly better than that of acarbose. mdpi.com

Table 2: α-Glucosidase Inhibitory Activity of Selected Heterocyclic Compounds

Compound IC₅₀ (µM) Standard Drug (Acarbose) IC₅₀ (µM) Reference
Compound 2 (thiazole derivative) 37.3 ± 0.17 37.7 ± 0.19 researchgate.net
Compound 12a (benzothiazine derivative) 18.25 58.8 mdpi.com
Compound 12d (benzothiazine derivative) 20.76 58.8 mdpi.com
Compound 12g (benzothiazine derivative) 24.24 58.8 mdpi.com

| Compound 11c (benzothiazine derivative) | 30.65 | 58.8 | mdpi.com |

IC₅₀: Half maximal inhibitory concentration.

Aromatase (CYP19A1) is an enzyme that synthesizes estrogens from androgens, making it a key target in the treatment of estrogen receptor-positive breast cancer. nih.gov The indole structure, present in the natural hormone melatonin, is known to contribute to aromatase inhibition. nih.gov

Studies on derivatives have shown that this scaffold is promising for developing potent aromatase inhibitors. nih.govnih.gov Research on 2-methyl indole hydrazones revealed that monochloro-substituted derivatives had stronger aromatase inhibitory activity than other tested compounds and even surpassed melatonin. nih.gov Furthermore, a study on hybrid molecules containing both 1,2,4-triazole/imidazole and 2-phenylindole (B188600) moieties found a derivative with a methoxy group on the aromatic ring to be a highly potent aromatase inhibitor. nih.gov This compound (compound 40) exhibited an IC₅₀ value of 14.1 nM, which was significantly more potent than the reference drug letrozole (B1683767) (IC₅₀ = 49.5 nM). nih.gov

Table 3: Aromatase Inhibitory Activity of Selected Indole and Triazole Derivatives

Compound IC₅₀ (nM) Reference Drug IC₅₀ (nM) Reference
Compound 40 (triazole/indole hybrid) 14.1 Letrozole 49.5 nih.gov
Compound 4 (steroid derivative) 11 Exemestane 50 nih.gov

| Compound 38 (triazole derivative) | 52 | - | - | nih.gov |

Inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary strategy for treating the symptoms of Alzheimer's disease. nih.govnih.gov The indole scaffold is a key feature in many compounds designed for this purpose. nih.gov

A study of novel spiropyrrolidine heterocyclic hybrids embedded with a dimethoxyindanone (B14499123) moiety found that derivatives containing an indole subunit displayed better cholinesterase inhibitory (ChEI) activity than those with phenyl units. nih.gov Notably, within this series, compounds featuring a methoxy-substituted aryl ring showed the most potent AChE and BChE inhibitory activities, with IC₅₀ values comparable to the standard drug galanthamine. nih.gov Another series of indole-isoxazole-based Schiff bases also demonstrated significant and selective potency against AChE, with IC₅₀ values in the low micromolar range. nih.gov

Table 4: Cholinesterase Inhibitory Activity of Selected Indole Derivatives

Compound Target Enzyme IC₅₀ (µM) Reference
Spiropyrrolidine Hybrid (meta-methoxy) AChE 1.97 ± 0.19 nih.gov
Spiropyrrolidine Hybrid (meta-methoxy) BChE 7.08 ± 0.20 nih.gov
Compound 6e (phenyl subunit) AChE 2.06 ± 0.21 nih.gov
Compound 6f (phenyl subunit) AChE 2.21 ± 0.18 nih.gov

| Indole-isoxazole Derivatives (general range) | AChE | 0.27 to 21.5 | nih.gov |

AChE: Acetylcholinesterase. BChE: Butyrylcholinesterase. IC₅₀: Half maximal inhibitory concentration.

Glycogen (B147801) Synthase Kinase-3β (GSK-3β) Inhibition

A review of scientific literature did not yield specific studies on the direct inhibitory activity of this compound or its immediate derivatives on Glycogen Synthase Kinase-3β (GSK-3β). Research into GSK-3β inhibition by indole-based compounds has been conducted; however, these studies focus on different substitution patterns on the indole ring, such as ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives.

Factor Xa Inhibitory Activity

There is no specific information in the reviewed literature detailing the Factor Xa inhibitory activity of this compound or its direct derivatives. The broader class of indole and indoline (B122111) derivatives has been investigated for anticoagulation properties, but direct evidence for the subject compound is not available.

**4.6. Receptor Modulation and Ligand-Binding Studies

Receptor Modulation and Ligand-Binding Studies

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

While direct studies on this compound as a CB1 allosteric modulator are not prevalent, its core structure is a key component of a class of compounds known as indole-2-carboxamides, which are recognized as allosteric modulators of the Cannabinoid Receptor 1 (CB1). nih.gov These modulators bind to a site on the receptor that is distinct from the primary (orthosteric) site where endogenous cannabinoids bind. This allosteric binding can alter the receptor's conformation, thereby influencing the binding and signaling of the primary ligands.

Research on indole-2-carboxamide analogues has provided insights into their structure-activity relationships (SAR) for CB1 allosteric modulation. nih.govrti.org Key findings include:

The indole ring is considered important for maintaining a high binding affinity to the allosteric site. nih.govnih.gov

Substituents at the C3 position of the indole ring significantly affect the allosteric effects of the ligand. nih.govnih.gov

The presence of an electron-withdrawing group, such as a chloro or fluoro group, at the C5 position of the indole ring can enhance the modulatory potency. rti.org

The nature of the substituent on the phenyl ring of the carboxamide side chain also plays a crucial role in the compound's activity. rti.org

For instance, the prototypical CB1 allosteric modulator from this class is ORG27569, which is 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide. nih.gov Studies on this and related compounds have shown that they can act as negative allosteric modulators, dose-dependently reducing the maximum effect (Emax) of CB1 receptor agonists. rti.org Through structural modifications, a potent CB1 allosteric modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide, was identified, exhibiting a high binding cooperativity factor. nih.govnih.gov

CompoundKey Structural FeaturesObserved ActivityReference
ORG275695-chloro, 3-ethyl indole-2-carboxamideNegative allosteric modulator of CB1 receptor. nih.gov
5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide5-chloro, 3-pentyl indole-2-carboxamidePotent CB1 allosteric modulator with high binding cooperativity. nih.govnih.gov

G Protein-Coupled Receptor 17 (GPR17) Agonism

A review of the available scientific literature did not provide specific evidence of this compound or its direct derivatives acting as agonists for the G Protein-Coupled Receptor 17 (GPR17). Research on GPR17 agonists has identified other indole-based structures, such as 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951), as ligands for this receptor.

N-Methyl-D-aspartate (NMDA) Receptor Antagonism

There is no specific information in the reviewed literature indicating that this compound or its immediate derivatives function as N-Methyl-D-aspartate (NMDA) receptor antagonists.

Antiparasitic Activities

The indole-2-carboxamide scaffold, for which this compound can serve as a synthetic precursor, has been the focus of research for developing new antiparasitic agents. Derivatives of this structural class have demonstrated activity against various parasites.

Notably, a series of substituted indole-2-carboxamides were identified through phenotypic screening to have activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov Optimization of this series led to compounds with moderate to good potency. nih.gov For example, compounds with small, aliphatic, electron-donating groups at the 5'-position of the indole core showed promising activity. acs.org

Furthermore, medicinal chemistry exploration of the indole-2-carboxamide scaffold has led to the synthesis of (1-benzyl-4-triazolyl)-indole-2-carboxamides, which have shown in vitro activity against Toxoplasma gondii and Cryptosporidium parvum. nih.gov Certain compounds from this series also demonstrated in vivo efficacy in reducing the number of T. gondii cysts in the brains of rats. nih.gov

Compound ClassTarget OrganismKey FindingsReference
Substituted Indole-2-carboxamidesTrypanosoma cruziCompounds with a methyl or cyclopropyl (B3062369) group at the 5' position of the indole showed moderate to good potency. nih.govacs.org
(1-benzyl-4-triazolyl)-indole-2-carboxamidesToxoplasma gondii, Cryptosporidium parvumInhibited growth of parasites at micromolar concentrations in vitro and showed in vivo efficacy. nih.gov

Anti-Trypanosoma cruzi Efficacy

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health concern in many parts of the world. nih.gov The search for new, effective, and safer drugs is a priority, and indole derivatives have emerged as a promising class of compounds. nih.govnih.gov

Research into a series of 1H-indole-2-carboxamides identified several compounds with activity against the intracellular amastigote forms of T. cruzi. nih.govacs.org In the exploration of the structure-activity relationship (SAR), it was found that small, electron-donating groups at the 5-position of the indole core were favorable for potency. acs.org Notably, derivatives bearing a methoxy group demonstrated moderate to good potency against the parasite. acs.org

While these studies did not specifically report on this compound, the findings for closely related 1H-indole-2-carboxamides with a methoxy substituent are encouraging. The optimization efforts in these studies aimed to improve metabolic stability and solubility, though challenges in achieving significant improvements in both exposure and potency were encountered. nih.govnih.gov Despite these hurdles, the anti-parasitic activity observed in in vivo models of Chagas disease suggests that the indole scaffold, including those with methoxy substitutions, warrants further investigation. nih.govresearchgate.net

Table 1: In Vitro Anti-Trypanosoma cruzi Activity of Substituted 1H-Indole-2-carboxamides

Compound TypeSubstituent at 5-positionPotency (pEC₅₀)Reference
1H-indole-2-carboxamideMethoxy5.4 < pEC₅₀ < 6.2 acs.org
1H-indole-2-carboxamideMethyl5.4 < pEC₅₀ < 6.2 acs.org
1H-indole-2-carboxamideCyclopropyl5.4 < pEC₅₀ < 6.2 acs.org
1H-indole-2-carboxamideEthylModerate to Good acs.org
1H-indole-2-carboxamideHalogensInactive (pEC₅₀ < 4.2) acs.org
1H-indole-2-carboxamideTrifluoromethylInactive (pEC₅₀ < 4.2) acs.org

Anti-Plasmodium falciparum Activity

Malaria, caused by Plasmodium parasites, is another major global health issue. The development of resistance to existing antimalarial drugs necessitates the discovery of new therapeutic agents. acs.org Indole derivatives have been investigated for their potential antiplasmodial activity. acs.org

Studies on indole-2-carboxamide derivatives have shown promise in inhibiting the growth of Plasmodium falciparum. acs.org While direct studies on this compound are not extensively documented in the provided context, research on related compounds provides valuable insights. For instance, optimization of indole-2-carboxamides has led to the identification of derivatives with enhanced potency (Pf3D7-IC₅₀ ~ 0.3 μM) and improved metabolic stability. acs.org

Investigations into the mode of action of these indole-2-carboxamides suggest that they may interfere with the homeostasis of the parasite's digestive vacuole. acs.org However, cross-resistance with strains resistant to chloroquine (B1663885) has been observed, potentially linked to efflux pumps like the Plasmodium falciparum chloroquine resistance transporter (PfCRT). acs.org This highlights the need for further medicinal chemistry efforts to overcome such resistance mechanisms while retaining the favorable properties of the indole scaffold. acs.org

Structure Activity Relationship Sar and Ligand Design Principles for Methoxy Indole 2 Carboxylates

Influence of Methoxy (B1213986) Group Position and Other Substituents on the Indole (B1671886) Core on Biological Activity

The position of the methoxy group on the indole's benzene (B151609) ring significantly modulates the biological activity and even the mechanism of action of the resulting compounds. nih.gov Research on indolyl-pyridinyl-propenone analogues revealed that the location of the methoxy substituent can drastically alter both potency and the mode of cell death. nih.gov For instance, shifting a methoxy group from the 5-position to the 6-position on the indole ring caused a switch in biological activity from inducing methuosis (a form of non-apoptotic cell death) to causing microtubule disruption. nih.gov

Further studies have reinforced the importance of the methoxy group's placement. In a series of anti-proliferative compounds, 6-methoxy-substituted derivatives demonstrated significantly stronger anti-tumor activity compared to both 5-methoxy-substituted and unsubstituted analogues. nih.gov Similarly, in a series of N-rimantadine indoleamides with antitubercular activity, while 5-methoxy substitution (compound 8c) was effective, the 5-chloro (8d) and 5-bromo (8e) analogues were twice as active, suggesting that lipophilicity and the specific nature of the substituent at this position are key drivers of bioactivity. nih.gov However, the fact that a 4-substituted analogue (8b) was equipotent to the 5-substituted ones, despite having lower lipophilicity, points to a preference for certain substitution patterns on the indole ring. nih.gov

The introduction of other substituents, such as halogens, also plays a critical role. Halogen atoms at the C5-position of the indole moiety can form beneficial halogen bond interactions with target proteins. nih.gov The nature of the substituent at the C3-position also has a significant impact; activity has been shown to increase in the order of H > methoxyvinyl > ethoxymethyl > hydroxymethyl > phenyl, highlighting the sensitivity of this position to structural changes. mdpi.com

Table 1: Influence of Indole Core Substituents on Biological Activity
Compound ClassPositionSubstituentObserved Effect on ActivityReference
Indolyl-pyridinyl-propenonesC5-Methoxy-OCH₃Induces methuosis nih.gov
Indolyl-pyridinyl-propenonesC6-Methoxy-OCH₃Switches activity to microtubule disruption nih.gov
Anti-proliferative indolesC6-Methoxy-OCH₃Higher anti-tumor activity than C5-methoxy or unsubstituted analogues nih.gov
N-rimantadine indoleamidesC5-Methoxy-OCH₃Active (MIC = 6.09 µM) nih.gov
N-rimantadine indoleamidesC5-Chloro/Bromo-Cl, -Br2-fold higher activity than C5-methoxy analogue nih.gov
Indole-2-carboxamidesC5-Halogen-Cl, -BrForms additional halogen bond interactions with target nih.gov

Impact of the Ester Group Modifications on Pharmacological Potency and Selectivity

The carboxylate functionality at the C2-position of the indole ring is frequently critical for biological activity, often acting as a key interacting group with biological targets. sci-hub.se In the development of inhibitors for enzymes like indoleamine 2,3-dioxygenase (IDO1), the 2-carboxyl group was found to be essential for binding. sci-hub.se Attempts to improve drug-like properties by replacing the carboxyl group with a methyl, hydroxymethyl, or cyano group, or even its complete removal, resulted in a total loss of inhibitory activity. sci-hub.se This highlights the indispensable role of the C2-carboxyl group in the pharmacophore.

The ester group not only contributes to binding but also offers significant synthetic versatility. It can serve as a chemical handle for further structural modifications, such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or conversion to an amide, allowing for the exploration of a wider chemical space. nih.gov For example, indole-2-carboxylic acids can be coupled with various amines to produce a diverse library of indole-2-carboxamides, a class of compounds that has shown promising antiproliferative activity. nih.govnih.gov The conversion of ethyl 5-methoxyindole-2-carboxylate into its corresponding carbohydrazide (B1668358), followed by further reactions, has been used to generate novel compounds for biological evaluation. However, in some cases, esterification of a crucial carboxylic acid can greatly reduce activity, underscoring the importance of the free carboxylate for interaction with the target. nih.gov

Table 2: Effect of C2-Position Modifications on Biological Activity
ScaffoldOriginal Group at C2Modified Group at C2Resulting ActivityReference
Indole-based IDO1 InhibitorCarboxyl (-COOH)Methyl (-CH₃)Loss of inhibition sci-hub.se
Indole-based IDO1 InhibitorCarboxyl (-COOH)Hydroxymethyl (-CH₂OH)Loss of inhibition sci-hub.se
Indole-based IDO1 InhibitorCarboxyl (-COOH)Cyano (-CN)Loss of inhibition sci-hub.se
Oleanolic acid derivativeCarboxyl (-COOH) at C-28EsterificationGreatly reduced α-glucosidase inhibition nih.gov
Indole-2-carboxylate (B1230498)Ester (-COOEt)Carboxamide (-CONH-R)Generation of potent antiproliferative agents nih.govnih.gov

Role of N-Substitution on the Indole Nitrogen in Structure-Activity Relationships

The nitrogen atom of the indole ring (N1) is another key position for structural modification, and its substitution can have a profound impact on biological activity. The N-H group can act as a hydrogen bond donor, forming crucial interactions with biological macromolecules. nih.gov The decision to substitute this position must be carefully considered based on the target's binding site topology.

In the context of IDO1/TDO dual inhibitors, methylation of the indole nitrogen on active 6-acetamido-indole-2-carboxylic acid derivatives led to a complete loss of inhibitory activity, suggesting that the N-H proton is vital for binding or maintaining the correct conformation. sci-hub.se Similarly, for a series of anti-proliferative indole derivatives, the introduction of various substituents at the N1 position was found to reduce or even eliminate anti-cancer activity. nih.gov

Conversely, in other chemical series, N-substitution is a cornerstone of the design strategy. For instance, a novel class of Mcl-1 inhibitors was discovered based on an N-substituted indole scaffold, where a hydrophobic tail attached to the indole nitrogen was a key element for activity. nih.gov Successful alkylation of the indole nitrogen of ethyl indol-2-carboxylate has been achieved using various methods, providing access to N-substituted derivatives for further biological screening. mdpi.com These conflicting findings demonstrate that the role of N-substitution is highly context-dependent, varying significantly between different compound classes and biological targets.

Analysis of Linker Lengths and Peripheral Substituents for Optimal Activity

For many indole-based ligands, activity is derived from the interaction of multiple pharmacophoric elements connected by linkers. The length, rigidity, and chemical nature of these linkers, as well as the substituents on peripheral moieties, are critical for achieving optimal orientation within the target's binding site.

Studies on antitubercular indole-2-carboxamides have shown that linker length is a sensitive parameter. Stretching the linker between the indole scaffold and an adamantane (B196018) moiety by inserting a phenyl ring resulted in an inactive compound, suggesting specific steric constraints within the binding site of the MmpL3 target. nih.gov This indicates that a certain proximity between the core and peripheral groups is required for activity. However, the same study noted that incorporating an extra methylene (B1212753) spacer next to cycloaliphatic motifs like rimantadine (B1662185) was well-tolerated, highlighting that the rules governing linker length are specific to the nature of the connected fragments. nih.gov

In the development of HIV-1 integrase inhibitors, introducing a long branch at the C3 position of the indole core was found to be beneficial. This modification improved interactions with a hydrophobic cavity near the enzyme's active site, ultimately leading to a compound with potent inhibitory activity (IC₅₀ of 0.13 μM). nih.gov This demonstrates how optimizing peripheral substituents and their attachment points can significantly enhance potency by enabling additional, favorable interactions with the target protein.

Stereochemical Considerations in Ligand Design and Activity

Stereochemistry is a fundamental aspect of ligand design, as biological macromolecules are chiral environments. The three-dimensional arrangement of atoms in a molecule can dictate its ability to bind to a target and elicit a biological response.

In the development of CFTR potentiators based on a tetrahydro-pyrido[4,3-b]indole core, in-depth SAR studies led to the discovery of an enantiomerically pure compound with good efficacy and a promising drug-like profile. acs.org The separation and testing of individual enantiomers are often crucial, as one enantiomer may be significantly more active than the other, or they may even possess different pharmacological properties. The development of chiral catalysts, such as squaramide-based systems, has enabled the enantioselective synthesis of complex molecules, providing access to specific stereoisomers for biological evaluation. acs.org The stereochemical control during synthesis is paramount for producing compounds with optimal and consistent activity.

Design Strategies for Enhanced Target Affinity and Pharmacological Efficacy

One key strategy involves optimizing interactions with the target's active site. For HIV-1 integrase inhibitors, a design approach focused on enhancing the metal-chelating ability of the molecule. The indole-2-carboxylic acid scaffold was chosen because the carboxyl group at C2, along with the indole nucleus itself, could establish a stable, bis-bidentate chelation with two Mg²⁺ ions in the enzyme's active site. nih.govrsc.org Further optimization involved introducing a halogenated benzene ring at the C6 position to create a strong π-π stacking interaction with a deoxyadenosine (B7792050) residue of the viral DNA, significantly improving inhibitory potency. nih.govrsc.org

Computational Chemistry and Molecular Modeling Applications in the Research of Ethyl 4 Methoxy 1h Indole 2 Carboxylate Analogs

Molecular Docking Simulations for Ligand-Receptor Interactions and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of ethyl 4-methoxy-1H-indole-2-carboxylate analogs, docking simulations are crucial for understanding how these ligands interact with their biological targets at an atomic level.

Research on various indole-2-carboxylate (B1230498) and indole-2-carboxamide derivatives has demonstrated the power of molecular docking in elucidating binding modes. For instance, docking studies on indole-2-carboxamide derivatives as inhibitors of the human liver glycogen (B147801) phosphorylase (HLGP) enzyme have revealed key aspects of inhibitor conformation, subsite interactions, and hydrogen bonding patterns. nih.gov Similarly, in the development of dual inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), molecular docking was used to predict the binding modes of 6-acetamido-indole-2-carboxylic acid derivatives within the enzyme active sites. sci-hub.se

Docking simulations have also been instrumental in designing novel HIV-1 integrase strand transfer inhibitors (INSTIs). By analyzing the binding mode of an initial indole-2-carboxylic acid hit, researchers were able to perform structural optimizations. nih.gov These optimizations, such as introducing a halogenated benzene (B151609) ring at the C6 position, led to compounds with improved π-π stacking interactions with viral DNA, resulting in enhanced inhibitory activity. nih.gov In the field of antimicrobial research, docking studies on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives suggested that their antibacterial activity likely stems from the inhibition of E. coli MurB, while their antifungal action is attributed to the inhibition of 14α-lanosterol demethylase. nih.gov

A common finding in these studies is the importance of specific interactions, such as hydrogen bonds formed by the indole (B1671886) N-H group and the carboxylate or carboxamide moiety, as well as hydrophobic and π-stacking interactions involving the indole ring system. nih.govnih.gov These insights are vital for structure-activity relationship (SAR) studies and guide the synthesis of more potent and selective analogs.

Table 1: Examples of Molecular Docking Applications for Indole-2-Carboxylate Analogs

Analog Class Target Protein Key Findings from Docking Reference
Indole-2-carboxamidesHuman Liver Glycogen Phosphorylase (HLGP)Identified important inhibitor conformations and hydrogen bonding interactions. nih.gov
6-Acetamido-indole-2-carboxylic acidsIDO1/TDOPredicted binding modes within the active sites of both enzymes. sci-hub.se
Indole-2-carboxylic acidsHIV-1 IntegraseRevealed π-π stacking interactions with viral DNA (dC20) and guided structural optimization. nih.gov
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylatesE. coli MurB / CYP51CaPredicted inhibition of MurB as the antibacterial mechanism and CYP51Ca as the antifungal mechanism. nih.gov
Indole-2-carboxamidesCannabinoid Receptor 1 (CB1)Aided in understanding the SAR for allosteric modulation. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the protein and ligand over time. This approach provides a more realistic representation of the biological environment and can be used to assess the stability of binding modes predicted by docking.

MD simulations have been successfully applied to refine the understanding of how indole-2-carboxylate analogs interact with their targets. For example, in the study of IDO1 and TDO dual inhibitors, MD simulations were employed to confirm the stability of the predicted binding modes of potent compounds within the enzyme binding pockets. sci-hub.se Similarly, research on benzofuran (B130515) and indole derivatives as inhibitors of the histone-lysine N-methyltransferase (HKMT) Enhancer of Zeste Homologue 2 (EZH2) utilized 100-nanosecond MD simulations. eurjchem.com These simulations were crucial for determining the stability of the docked complexes and for calculating binding free energies, which provided a more accurate estimation of binding affinity. eurjchem.com

Furthermore, a comprehensive computational analysis of indole-2-carboxylic acid itself used MD simulations to examine the durability of its interactions with target proteins and to calculate binding energies using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA). researchgate.net These simulations help to validate the initial docking poses and provide insights into the flexibility of the ligand and the receptor, highlighting key residues that contribute to a stable binding interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov A reliable QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

In the context of this compound analogs, QSAR studies are valuable for understanding which molecular properties (descriptors) are key for a desired biological effect. For example, 3D-QSAR models have been developed for indole-2-carboxamide derivatives to investigate their interactions with the HLGP enzyme. nih.gov Another study on substituted indole-2-carboxylates acting as antagonists at the strychnine-insensitive glycine (B1666218) binding site of the NMDA receptor used QSAR analysis to refine the pharmacophore model. nih.gov The analysis suggested that the biological activity (pKi value) decreases with increased lipophilicity and steric bulk of substituents on a terminal phenyl ring, while it increases with electron-donating groups at the para position. nih.gov

More recent studies have employed machine learning methods to build robust QSAR models. For a series of indeno[1,2-b]indole (B1252910) derivatives, a QSAR model was developed to predict inhibitory activity against casein kinase II (CK2), a target in cancer therapy. nih.govnih.gov Similarly, a QSAR model for benzofuran and indole derivatives against HKMT was developed using multiple linear regression and validated for its predictive power, which was then used to design new molecules with potentially higher activity. eurjchem.com

Table 2: QSAR Studies on Indole-based Scaffolds

Compound Series Target Key Descriptors/Findings Reference
Indole-2-carboxamidesHLGP3D-QSAR models developed to understand inhibitor interactions. nih.gov
Substituted Indole-2-carboxylatesNMDA Receptor (Glycine Site)Activity decreases with lipophilicity and steric bulk; increases with electron-donating groups. nih.gov
Indeno[1,2-b]indolesCasein Kinase II (CK2)QSAR model developed and validated to predict the activity of new compounds. nih.govnih.gov
Benzofuran and Indole DerivativesHistone-Lysine N-methyltransferase (HKMT)A robust model (R² = 0.9328) was built using two descriptors (minHBint4 and Wlambdal.unity) for predictive purposes. eurjchem.com

In Silico Prediction of Druglikeness and Pharmacokinetic Properties (e.g., Metabolic Stability)

Beyond predicting biological activity, computational methods are essential for evaluating the drug-like properties and pharmacokinetic profiles of potential drug candidates. This includes assessing absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity (ADMET). Early prediction of these properties helps to reduce the rate of attrition in later stages of drug development.

For analogs of this compound, various in silico tools are employed. The "Rule of Five," for example, is a widely used guideline to assess oral bioavailability based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. researchgate.net

Several studies on indole derivatives have incorporated ADMET prediction. In the development of antimicrobial indole derivatives, drug-likeness and ADMET profiles were predicted computationally. nih.gov A computational toxicity study was performed using the ProTox-II web server to evaluate endpoints such as acute toxicity, hepatotoxicity, and carcinogenicity, which identified the compounds as having a promising oral toxicity profile. nih.gov Similarly, research on trifluoromethoxyphenyl indole-5-carboxamide analogs as potential anticancer agents included an evaluation of their ADME profile, noting good solubility and low clearance in human liver microsomes for the most promising compounds. These in silico assessments are critical for selecting candidates with a higher probability of success in preclinical and clinical development.

Role of Ethyl 4 Methoxy 1h Indole 2 Carboxylate As a Privileged Scaffold in Drug Discovery and Medicinal Chemistry

Application as a Versatile Building Block in Organic Synthesis

Ethyl 4-methoxy-1H-indole-2-carboxylate and its close analogs are highly valued as versatile building blocks in organic synthesis. The structure possesses several reactive sites that can be selectively modified, allowing chemists to construct more complex molecular architectures. Key reactive points include the indole (B1671886) nitrogen (N-H), the ethyl ester group, and the aromatic ring system.

Researchers have demonstrated the utility of the parent compound, ethyl 1H-indole-2-carboxylate, in a variety of transformations. For instance, the indole nitrogen can be readily alkylated under basic conditions. mdpi.com One study detailed the successful N-alkylation using aqueous potassium hydroxide (B78521) in acetone (B3395972) to produce compounds like ethyl 1-allyl-1H-indole-2-carboxylate and ethyl 1-benzyl-1H-indole-2-carboxylate in excellent yields. mdpi.com The ester group can undergo hydrazinolysis to form an indol-2-carbohydrazide, which serves as a precursor for further heterocyclization reactions, such as the formation of thiazole (B1198619) derivatives. mdpi.com

Furthermore, the core indole-2-carboxylate (B1230498) structure is a key starting material for creating fused heterocyclic systems. A novel synthetic route has been developed to produce 3,4-dihydro-1H- mdpi.comnih.govoxazino[4,3-a]indoles, a class of potentially bioactive compounds, starting from ethyl 1H-indole-2-carboxylates and activated glycerol (B35011) carbonate. nih.gov This multi-step process involves N-alkylation, hydrolysis, and acid-induced cyclization, showcasing the scaffold's adaptability. nih.gov The 4-methoxy group, as seen in the target compound, influences the electron density of the benzene (B151609) portion of the indole ring, which can direct further electrophilic substitution reactions and modulate the biological activity of the final products.

Contribution to the Rational Design and Synthesis of Bioactive Molecules

Rational drug design is a critical and challenging task in modern drug discovery that leverages existing knowledge of biological targets and chemical structures to create new therapeutic agents. nih.gov The indole-2-carboxylate scaffold is a prime example of a molecular framework used in this approach. Its well-defined structure provides a rigid core that can be systematically decorated with different functional groups to optimize binding to specific enzymes or receptors. mdpi.comnih.gov

A notable example is the design of novel inhibitors for HIV-1 integrase, a key enzyme in the viral life cycle. Researchers have designed and synthesized a series of indole-2-carboxylic acid derivatives based on this scaffold. nih.gov Through strategic modifications, a compound was identified that showed marked inhibition of the integrase enzyme. nih.gov Molecular modeling suggested that specific additions to the indole ring could effectively bind with viral DNA, demonstrating a clear case of rational design. nih.gov

Similarly, the 4-methoxy group is a crucial feature in the design of other bioactive molecules. In the development of inhibitors for the enzyme ALOX15, a 4-methoxyphenyl (B3050149) group attached to a heterocyclic core was identified as an "allosteric determinant" required for selective inhibition. nih.gov This highlights how specific substituents on the indole scaffold, such as the 4-methoxy group, are not merely passive additions but are integral to the rational design strategy, dictating the molecule's interaction with its biological target. The synthesis of analogues of the natural phytoalexin Camalexin, which has an antiproliferative profile, also relies on methoxy-substituted indoles as key starting materials. mdpi.com

Table 1: Synthesis of Indole-2-Carboxylate Derivatives for Bioactive Applications nih.gov
Compound NameStarting MaterialKey ReagentsYieldMelting Point (°C)
Ethyl 3-((4-methoxyphenyl)amino)-1H-indole-2-carboxylateEthyl 3-bromo-1H-indole-2-carboxylate4-Methoxyaniline, Pd(OAc)₂, Cs₂CO₃, XPhos75%128.4–131.1
Ethyl 3-((3-fluoro-4-methoxyphenyl)amino)-1H-indole-2-carboxylateEthyl 3-bromo-1H-indole-2-carboxylate3-Fluoro-4-methoxyaniline, Pd(OAc)₂, Cs₂CO₃, XPhos86%145.6–148.9
Ethyl 3-((4-fluorophenyl)amino)-1H-indole-2-carboxylateEthyl 3-bromo-1H-indole-2-carboxylate4-Fluoroaniline, Pd(OAc)₂, Cs₂CO₃, XPhos80%138.1–141.0
Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylateEthyl 3-bromo-1H-indole-2-carboxylate2-Chloroaniline, Pd(OAc)₂, Cs₂CO₃, XPhos60%141.2–143.4

Exploration as a Scaffold for the Development of Novel Therapeutic Agents

The indole scaffold is frequently described as "privileged" because it is a recurring motif in molecules that exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. mdpi.comnih.gov Consequently, this compound and its derivatives are actively explored for the development of new drugs across various therapeutic areas. nih.gov

The versatility of the indole-2-carboxylate core allows it to serve as the foundation for compounds targeting diverse diseases:

Anti-cancer Agents: A class of indole-2-carboxylate derivatives was reported to have excellent anti-proliferative activity against several human cancer cell lines, including lung cancer (A549). Some of these compounds were found to be more potent than existing reference drugs like etoposide. nih.gov The synthesis of these agents often starts from a simple indole-2-carboxylic acid, which is esterified and then further modified. nih.gov

Anti-viral Agents: As mentioned previously, indole-2-carboxylic acid derivatives have been successfully developed as potent inhibitors of HIV-1 integrase, representing a promising scaffold for new anti-retroviral therapies. nih.gov

TRPV1 Agonists: In the search for novel agents to treat pain and inflammation, researchers have used the 1H-indole-2-carboxylic acid scaffold to design and synthesize new agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. mdpi.com

Antifungal Agents: Derivatives of indole-type compounds have been implicated in antifungal roles. nih.gov For example, 5-methoxy-1H-indole has shown antifungal activity against Fusarium graminearum. mdpi.com

This broad applicability underscores the importance of the indole-2-carboxylate scaffold, with the 4-methoxy substitution providing a key handle for tuning the electronic and steric properties to achieve desired therapeutic effects.

Insights into Development of New Synthetic Methods and Strategies in Chemical Research

The pursuit of novel molecules based on the this compound scaffold often drives the development of new synthetic methods and chemical strategies. The need to efficiently and selectively modify the indole core pushes chemists to explore new reagents, catalysts, and reaction conditions.

For example, research into the N-alkylation of ethyl indol-2-carboxylate has led to comparisons of different synthetic strategies. While strong bases like KOH in anhydrous DMSO are known to work, alternative methods using aqueous KOH in acetone have been successfully developed. mdpi.com This work also explored how different conditions could lead to unintended reactions; for instance, using sodium methoxide (B1231860) in methanol (B129727) resulted in transesterification (swapping the ethyl group for a methyl group) rather than the desired N-alkylation. mdpi.com Such investigations provide valuable insights for synthetic chemists, expanding the toolbox of available reactions.

Future Research Directions and Prospects for Ethyl 4 Methoxy 1h Indole 2 Carboxylate

The indole (B1671886) scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives showing a vast range of biological activities and functional applications. researchgate.net Ethyl 4-methoxy-1H-indole-2-carboxylate, a member of this prominent class of heterocyclic compounds, stands as a valuable synthetic intermediate and a subject of growing research interest. The strategic placement of the methoxy (B1213986) group at the 4-position and the ethyl carboxylate at the 2-position on the indole ring provides a unique template for chemical modification and exploration. Future research is poised to build upon the existing knowledge of this compound, venturing into more sustainable synthetic methodologies, uncovering new therapeutic potentials, and leveraging advanced technologies to accelerate discovery.

Q & A

Basic: What are the optimal synthetic routes for Ethyl 4-methoxy-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step routes starting from indole derivatives. For example, alkylation or esterification of 4-methoxyindole-2-carboxylic acid precursors using ethanol under acidic catalysis (e.g., H₂SO₄) is common. Key parameters include:

  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility, while toluene facilitates azeotropic removal of water .
  • Catalysts : Lewis acids like BF₃·Et₂O enhance esterification efficiency .
    Optimization strategies include monitoring progress via TLC/HPLC and adjusting stoichiometry (e.g., 1.2 equivalents of ethylating agents to drive reactions to completion) .

Basic: How is structural characterization of this compound performed, particularly for crystallographic analysis?

Answer:
Structural elucidation combines:

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Data collection requires high-quality single crystals grown via slow evaporation in solvents like ethyl acetate .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methoxy at C4: δ ~3.8 ppm for OCH₃; ester carbonyl at C2: δ ~165–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 220.0974 for C₁₂H₁₃NO₃) .

Advanced: What strategies are employed to study the compound’s reactivity for functionalization?

Answer:
Functionalization focuses on the indole core and ester group:

  • Electrophilic substitution : Bromination at C5/C7 positions using NBS in DMF under light .
  • Ester hydrolysis : Controlled saponification with NaOH/EtOH yields the carboxylic acid for further coupling .
  • Cross-coupling reactions : Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh₃)₄ and K₂CO₃ in toluene/water .
    Reactivity is monitored via LC-MS, and regioselectivity is predicted using DFT-based Fukui indices .

Advanced: How can computational models (e.g., DFT) predict electronic properties and reactivity?

Answer:
Density Functional Theory (DFT) calculates:

  • Electrophilicity index (ω) : Determines susceptibility to nucleophilic attack (e.g., ω > 1.5 eV indicates high reactivity at C3) .
  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.2 eV) correlate with stability and charge-transfer interactions .
    Software like Gaussian 16 with B3LYP/6-311+G(d,p) basis sets is standard. Solvent effects are modeled using PCM for accuracy .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store at 2–8°C in airtight containers away from oxidizers .
    GHS hazard codes include H315 (skin irritation) and H319 (eye damage) .

Advanced: How is biological activity (e.g., anticancer) evaluated methodologically?

Answer:

  • In vitro assays :
    • MTT assay : Measures cytotoxicity in cancer cell lines (e.g., IC₅₀ determination in HeLa cells) .
    • Enzyme inhibition : Tests against kinases (e.g., EGFR) using fluorescence-based kits .
  • Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .
    Dose-response curves and statistical validation (e.g., ANOVA) are critical for reproducibility .

Advanced: How do structural modifications (e.g., halogenation) alter properties compared to analogs?

Answer:
Comparative studies show:

  • Halogenation (e.g., Br at C4) : Increases logP (from 2.1 to 3.5) and enhances membrane permeability but reduces aqueous solubility .
  • Methoxy vs. ethoxy groups : Ethoxy analogs exhibit lower metabolic stability in liver microsome assays (t₁/₂: 45 min vs. 120 min for methoxy) .
  • Crystallinity : Methyl esters (e.g., mthis compound) form more stable crystals due to reduced steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methoxy-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-methoxy-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.